Diethyl 4-{4-[(2-furylcarbonyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-{4-[(2-furylcarbonyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound belonging to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a furan ring, a phenyl group, and a dihydropyridine core. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-{4-[(2-furylcarbonyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves a multi-step process. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like cobalt chloride (CoCl₂) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-{4-[(2-furylcarbonyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine core to a pyridine derivative.
Reduction: The compound can be reduced to form different dihydropyridine derivatives.
Substitution: Various substituents can be introduced into the phenyl or furan rings under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce different dihydropyridine compounds with varying degrees of saturation.
Scientific Research Applications
Diethyl 4-{4-[(2-furylcarbonyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl 4-{4-[(2-furylcarbonyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Diethyl 4-{4-[(methoxycarbonyl)phenyl]}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Diethyl 4-{4-[(dimethylamino)phenyl]}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Diethyl 4-{4-[(isopropylphenyl]}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Uniqueness
What sets diethyl 4-{4-[(2-furylcarbonyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate apart is its unique combination of a furan ring and a phenyl group attached to the dihydropyridine core. This structural uniqueness contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C24H25NO7 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
diethyl 4-[4-(furan-2-carbonyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H25NO7/c1-5-29-23(27)19-14(3)25-15(4)20(24(28)30-6-2)21(19)16-9-11-17(12-10-16)32-22(26)18-8-7-13-31-18/h7-13,21,25H,5-6H2,1-4H3 |
InChI Key |
POQHSKPSFXLLJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)OC(=O)C3=CC=CO3)C(=O)OCC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.